(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis
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Overview
Description
(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis is a chemical compound with a unique bicyclic structure It is characterized by its two fused furan rings, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by subsequent oxidation and reduction steps to achieve the desired bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into active sites and modulate biological pathways. Detailed studies of its binding affinity and kinetics provide insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, cis
- (3aR,6aS)-hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone
Uniqueness
Compared to similar compounds, (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis stands out due to its specific bicyclic structure and the resulting chemical properties. Its unique reactivity and potential for functionalization make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
149429-50-5 |
---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(3aR,6aS)-1,3,3a,6a-tetrahydrofuro[3,4-c]furan-4,6-dione |
InChI |
InChI=1S/C6H6O4/c7-5-3-1-9-2-4(3)6(8)10-5/h3-4H,1-2H2/t3-,4+ |
InChI Key |
NEOVTTNLKPSNCL-ZXZARUISSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CO1)C(=O)OC2=O |
Canonical SMILES |
C1C2C(CO1)C(=O)OC2=O |
Purity |
95 |
Origin of Product |
United States |
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